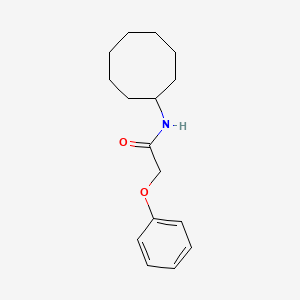

N-cyclooctyl-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-cyclooctyl-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c18-16(13-19-15-11-7-4-8-12-15)17-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,14H,1-3,5-6,9-10,13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVCZBNIIRNVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49723374 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-phenoxyacetamide typically involves the reaction of cyclooctylamine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated phenoxyacetamides.

Scientific Research Applications

N-cyclooctyl-2-phenoxyacetamide has several applications in scientific research:

Medicinal Chemistry: It is studied as a potential inhibitor of enzymes like NOTUM, which is involved in Wnt signaling pathways.

Biology: It is used in in vitro disease models to study its effects on cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the enzyme NOTUM, it binds to the enzyme’s active site, preventing the depalmitoleoylation of Wnt proteins. This inhibition restores Wnt signaling, which is crucial in various cellular processes, including stem cell biology and embryonic development .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and properties of N-cyclooctyl-2-phenoxyacetamide with analogs from the evidence:

Key Observations:

- Lipophilicity: The cyclooctyl group in this compound likely increases LogP compared to cyclohexyl analogs (e.g., N-cyclohexyl-2-hydroxyacetamide, LogP ~1.5 ). Phenoxy groups generally enhance lipophilicity, as seen in N-(2-hydroxyphenyl)-2-phenoxyacetamide (LogP = 2.48 ).

- Hydrogen Bonding: Compounds with hydroxyl or keto groups (e.g., N-cyclohexyl-2-oxo-2-phenylacetamide ) exhibit intermolecular hydrogen bonds, influencing crystallinity and solubility. The phenoxy group in this compound may participate in weaker van der Waals interactions.

Crystallographic and Stability Data

- N-Cyclohexyl-2-oxo-2-phenylacetamide ():

- Crystal packing stabilized by N—H···O hydrogen bonds (bond length ~2.02 Å).

- Torsion angle between carbonyl groups: −129.9°, influencing molecular conformation.

- This compound (Inferred): The cyclooctyl group may disrupt planar arrangements, leading to less dense crystal structures compared to cyclohexyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.